(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its appearance or state under standard conditions .
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. Techniques like thermal analysis can be used to study these properties .Scientific Research Applications
Chromatographic Enantioseparation
Chiral sulfinamides like (NE,S)-N-ethylidene-2-methylpropane-2-sulfinamide are significant in chemistry, medicine, and material science. A study by Zeng et al. (2018) focused on the enantioseparation of chiral sulfinamide derivatives using polysaccharide-based chiral stationary phases (CSPs). This research provides valuable insights for future chromatographic studies related to chiral sulfinamides (Zeng, Wen, Xiang, & Zhang, 2018).
Stereoselective Nucleophilic Addition
Hennum et al. (2014) investigated the asymmetric nucleophilic 1,2-addition involving (S)-N-benzylidene-2-methylpropane-2-sulfinamide. The study utilized DFT(B3LYP) computations to understand the mechanism and stereoselectivity of this reaction, relevant in organic chemistry (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).
Microwave-assisted Solvent-free Synthesis
Collados et al. (2012) developed a procedure for synthesizing optically pure N-(tert-butylsulfinyl)imines, involving (R)-2-methylpropane-2-sulfinamide. This environmentally friendly method is crucial for the synthesis of a variety of sulfinyl aldimines and ketimines, highlighting its importance in synthetic organic chemistry (Collados, Toledano, Guijarro, & Yus, 2012).
Synthesis of Enantiomerically Pure Amines
Research by Fernández-Salas et al. (2014) on the diastereoselective radical alkylation reaction of sulfinimines, including N-(benzylidene)-2-methylpropane-2-sulfinamides, led to the synthesis of enantiomerically pure amines. This method is significant for the preparation of various bioactive compounds (Fernández-Salas, Rodríguez-Fernández, Maestro, & García-Ruano, 2014).
Polymerization and Material Applications
Bray et al. (2017) described the use of reversible addition fragmentation chain transfer (RAFT) polymerization for preparing homopolymers and block copolymers of 2-acrylamido-2-methylpropane sulfonic acid (AMPS®). This research is vital for various industrial applications, including material science (Bray, Peltier, Kim, Mastrangelo, & Perrier, 2017).
Synthesis and Transformations in Organic and Medicinal Synthesis
Qingle et al. (2021) summarized the latest developments in the synthesis and transformation of sulfinamides, highlighting their significant reactivity and utility in organic and medicinal synthesis. This comprehensive review is instrumental for future research in this field (Qingle, Zhang, Xi, & Ze, 2021).
Polymer Electrolyte Membranes for Fuel Cells
Ke et al. (2019) reported on the synthesis and characterization of polymer electrolyte membranes (PEMs) using 2-acrylamido-2-methylpropane sulfonic acid and acrylic acid. These PEMs have potential applications in fuel cells and redox flow batteries (Ke, Zhang, Gohs, Drache, & Beuermann, 2019).
Applications in Oil-Gas Exploitation and Water Treatment
Hong (2006) reviewed the properties and preparation methods of 2-acrylamido-2-methylpropane sulfonic acid (AMPS), including its applications in oil-gas exploitation, water treatment, and other industries. This study demonstrates the wide-ranging industrial applications of AMPS-derived materials (Hong, 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(NE,S)-N-ethylidene-2-methylpropane-2-sulfinamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-5-7-9(8)6(2,3)4/h5H,1-4H3/b7-5+/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPCFXOSJAOKL-IWGCBNPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NS(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/[S@@](=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.